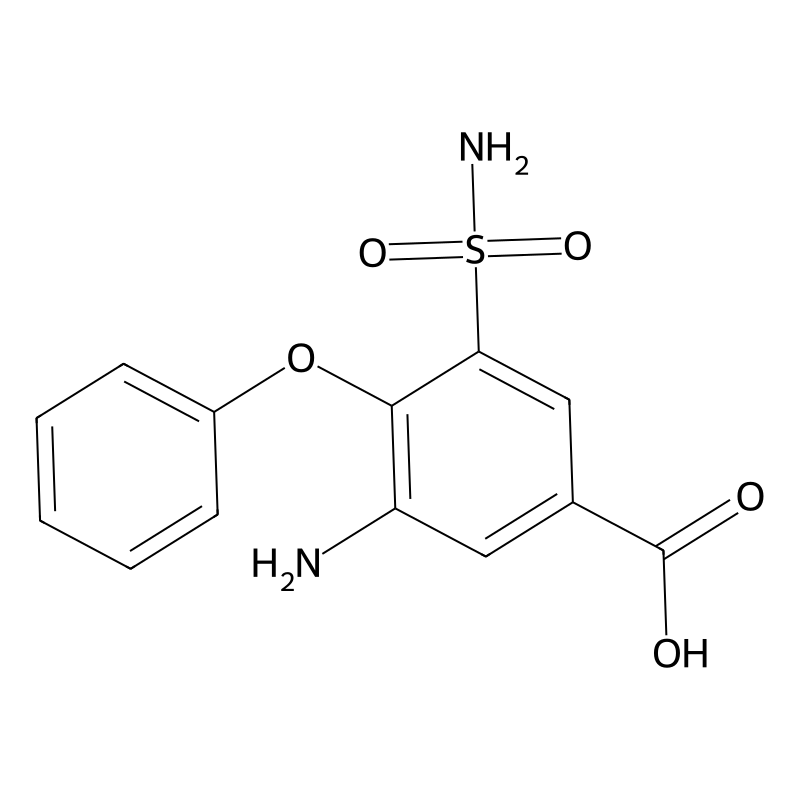

3-Amino-4-phenoxy-5-sulfamoylbenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3-Amino-4-phenoxy-5-sulfamoylbenzoic acid is a chemical compound with the molecular formula and a molecular weight of 308.31 g/mol. It is classified as an impurity and is primarily used in pharmaceutical testing and research. The compound features a phenoxy group, an amino group, and a sulfonamide moiety, which contribute to its chemical reactivity and biological properties. Its structure can be represented by the following SMILES notation: Nc1cc(cc(c1Oc2ccccc2)S(=O)(=O)N)C(=O)O .

Reference Standard:

3-Amino-4-phenoxy-5-sulfamoylbenzoic acid (CAS RN: 28328-54-3) primarily finds application as a reference standard in scientific research. Reference standards are well-characterized and high-purity chemicals used to calibrate analytical instruments and compare the identity, purity, and quantity of other substances.

This specific compound serves as a reference standard for bumetanide, a loop diuretic medication commonly used to treat heart failure and high blood pressure []. The presence of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid in a sample can indicate the presence of bumetanide or its related impurities, aiding in quality control and safety assessments of the medication [].

Potential Research Applications:

While not extensively explored, the structure and properties of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid suggest potential research applications in various fields:

- Medicinal Chemistry: The molecule's scaffold, containing an amino, phenoxy, and sulfamoyl group, might serve as a starting point for the design and development of novel therapeutic agents. Researchers could investigate if modifications to this structure can lead to compounds with desired biological activities.

- Material Science: The presence of functional groups like amino and sulfamoyl suggests potential for exploring this compound in the development of new materials with specific properties like binding affinities or catalytic activities.

- Acid-Base Reactions: The carboxylic acid group can donate protons, making it a weak acid.

- Nucleophilic Substitutions: The amino group can act as a nucleophile in substitution reactions.

- Sulfonamide Reactions: The sulfonamide group can engage in reactions typical of sulfonamides, such as acylation or hydrolysis.

These reactions are essential for understanding its reactivity in synthetic pathways and biological interactions.

The biological activity of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid has not been extensively documented, but its structural components suggest potential pharmacological applications. Compounds with similar structures often exhibit anti-inflammatory and antimicrobial properties. For instance, sulfonamide derivatives are known for their antibacterial effects, while phenoxy compounds may have roles in modulating various biological pathways.

Several synthetic routes can be employed to produce 3-amino-4-phenoxy-5-sulfamoylbenzoic acid:

- Starting Materials: The synthesis typically begins with 4-phenoxybenzoic acid.

- Functionalization: The introduction of the amino and sulfonamide groups can be achieved through:

- Nitration followed by reduction to introduce the amino group.

- Sulfonylation using appropriate sulfonyl chlorides to incorporate the sulfonamide functionality.

- Purification: The final product is purified using techniques such as recrystallization or chromatography.

These methods allow for the production of the compound in sufficient purity for research and analytical purposes .

3-Amino-4-phenoxy-5-sulfamoylbenzoic acid is primarily utilized in:

- Pharmaceutical Research: As a reference standard for testing the purity of related compounds.

- Analytical Chemistry: In methods such as high-performance liquid chromatography for assessing drug formulations.

- Biological Studies: To investigate the effects of similar compounds on biological systems.

Several compounds share structural similarities with 3-amino-4-phenoxy-5-sulfamoylbenzoic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Key Properties |

|---|---|---|

| Sulfamethoxazole | Sulfonamide with a methyl group | Antibacterial activity |

| Phenazopyridine | Pyridine ring with phenyl groups | Analgesic properties |

| Bumetanide | Related to loop diuretics | Diuretic effect |

Uniqueness of 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid

3-Amino-4-phenoxy-5-sulfamoylbenzoic acid is unique due to its specific combination of an amino group, phenoxy linkage, and sulfonamide functionality, which may confer distinct biological activities compared to other similar compounds. Its role as an impurity in pharmaceutical formulations further emphasizes its relevance in drug development contexts .